molecular formula C8H14FN3O4S B13418028 Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide CAS No. 32319-89-4

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide

Cat. No.: B13418028
CAS No.: 32319-89-4
M. Wt: 267.28 g/mol
InChI Key: LKCXGNNLVAZPIG-UHFFFAOYSA-N
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Description

3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the following steps:

    Formation of the thian-4-yl group: This can be achieved through the oxidation of a thiane derivative.

    Introduction of the fluoroethyl group: This step involves the reaction of the intermediate with a fluoroethylating agent under controlled conditions.

    Nitrosation: The final step involves the nitrosation of the intermediate to form the nitrosourea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a precursor for other compounds.

    Biology: In studies involving DNA alkylation and mutagenesis.

    Medicine: Potential use as an anticancer agent due to its ability to alkylate DNA.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea involves the alkylation of DNA, which leads to the inhibition of DNA replication and cell division. This compound may target specific molecular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Carmustine: Another nitrosourea compound used in chemotherapy.

    Lomustine: Similar in structure and function, used for treating brain tumors.

    Semustine: Another nitrosourea with similar applications.

Uniqueness

3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific structural features, such as the presence of the thian-4-yl and fluoroethyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

32319-89-4

Molecular Formula

C8H14FN3O4S

Molecular Weight

267.28 g/mol

IUPAC Name

3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C8H14FN3O4S/c9-3-4-12(11-14)8(13)10-7-1-5-17(15,16)6-2-7/h7H,1-6H2,(H,10,13)

InChI Key

LKCXGNNLVAZPIG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)N(CCF)N=O

Origin of Product

United States

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